

# An In-Depth Technical Guide to 7-Azaindole-5-Carboxylic Acid

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## Compound of Interest

**Compound Name:** 1*H*-Pyrrolo[2,3-*b*]pyridine-5-carboxylic acid

**Cat. No.:** B1288937

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-azaindole-5-carboxylic acid, a key heterocyclic compound in pharmaceutical research and organic synthesis. This document details its fundamental properties, provides illustrative experimental protocols, and explores its relevance in cell signaling pathways.

## Core Molecular Data

7-Azaindole-5-carboxylic acid, also known as **1H-Pyrrolo[2,3-*b*]pyridine-5-carboxylic acid**, is a versatile building block in the development of bioactive molecules. Its key quantitative data are summarized below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	162.15 g/mol
CAS Number	754214-42-1

## Physicochemical Properties

Property	Description
Appearance	White to off-white crystalline powder
Melting Point	250-260°C (decomposes)
Solubility	Slightly soluble in water; soluble in organic solvents like DMSO and ethanol

## Representative Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of 7-azaindole-5-carboxylic acid are not readily available in public literature, the following sections provide representative methodologies based on the synthesis and analysis of closely related 7-azaindole derivatives. These protocols are intended to serve as a starting point for researchers.

### Representative Synthesis of a 3,5-Disubstituted-7-Azaindole Core

The following is a representative multi-step synthesis for a 3,5-disubstituted-7-azaindole, which can be adapted for the synthesis of various derivatives. This process involves Suzuki coupling reactions to introduce substituents at the 3 and 5 positions of the 7-azaindole core.

#### Step 1: Suzuki Coupling to Introduce a Substituent at the 5-Position

- Combine 5-bromo-7-azaindole (1.0 equivalent), a desired boronic acid or pinacol ester (e.g., 1-methyl-4-pyrazoleboronic acid pinacol ester, 2.5 equivalents), and  $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$  (10 mol%) in a microwave vial.
- Purge the vial with nitrogen and evacuate three times.
- Add a 3:1 mixture of dioxane and water.
- Heat the reaction mixture to 85°C for 4 hours.
- After cooling, extract the product with an organic solvent and purify by flash chromatography.

#### Step 2: Iodination at the 3-Position

- Dissolve the product from Step 1 in acetonitrile.
- Add N-iodosuccinimide (NIS) and heat the mixture to 50°C for 2 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product.

#### Step 3: Protection of the Indole Nitrogen

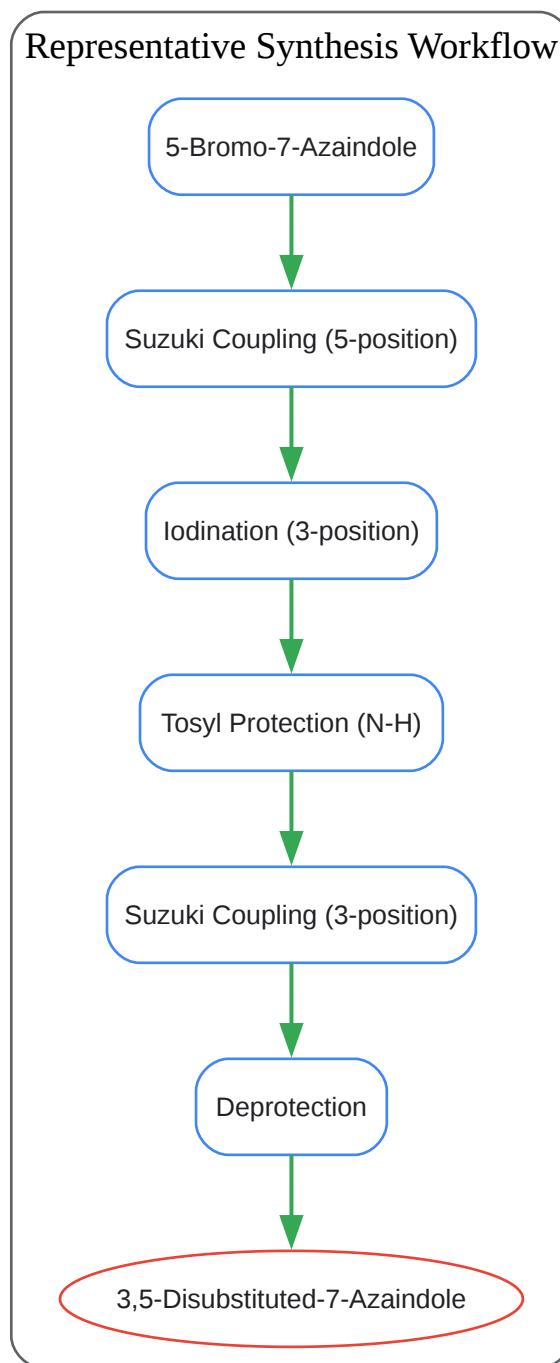
- Dissolve the iodinated product in dichloromethane (DCM).
- Add tosyl chloride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).
- Stir the reaction at room temperature for 12 hours.
- Work up the reaction and purify the tosyl-protected intermediate.

#### Step 4: Second Suzuki Coupling to Introduce a Substituent at the 3-Position

- Combine the tosyl-protected intermediate, a second desired boronic acid or pinacol ester, and  $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$  in a microwave vial.
- Add a 3:1 mixture of dioxane and water.
- Heat the reaction in a microwave reactor at 120°C for 30 minutes.
- Purify the disubstituted product.

#### Step 5: Deprotection

- Treat the protected product with 2M aqueous sodium hydroxide in dioxane.
- Heat the mixture in a microwave reactor at 150°C for 1-10 minutes to remove the tosyl group.
- Purify the final 3,5-disubstituted-7-azaindole product.



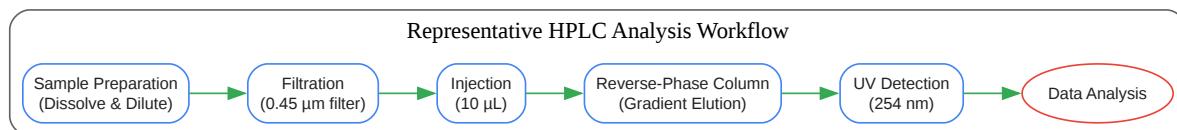
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Caption: A generalized workflow for the synthesis of 3,5-disubstituted-7-azaindoles.

## Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a related compound, 5-bromo-7-azaindole, and can be used as a starting point for the analysis of 7-azaindole-5-carboxylic acid.

- Column: A reverse-phase C8 or C18 column (e.g., Waters SunFire C18, 4.6 x 50 mm, 3.5  $\mu\text{m}$ ).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.
  - For standard HPLC: 0.1% phosphoric acid.
  - For Mass Spectrometry (MS) compatible analysis: 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10  $\mu\text{L}$ .
- Procedure:
  - Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).
  - Dilute the stock solution with the initial mobile phase composition to the desired concentration.
  - Filter the sample through a 0.45  $\mu\text{m}$  syringe filter before injection.
  - Run a gradient elution from a low to a high concentration of acetonitrile to ensure the separation of the compound from any impurities.



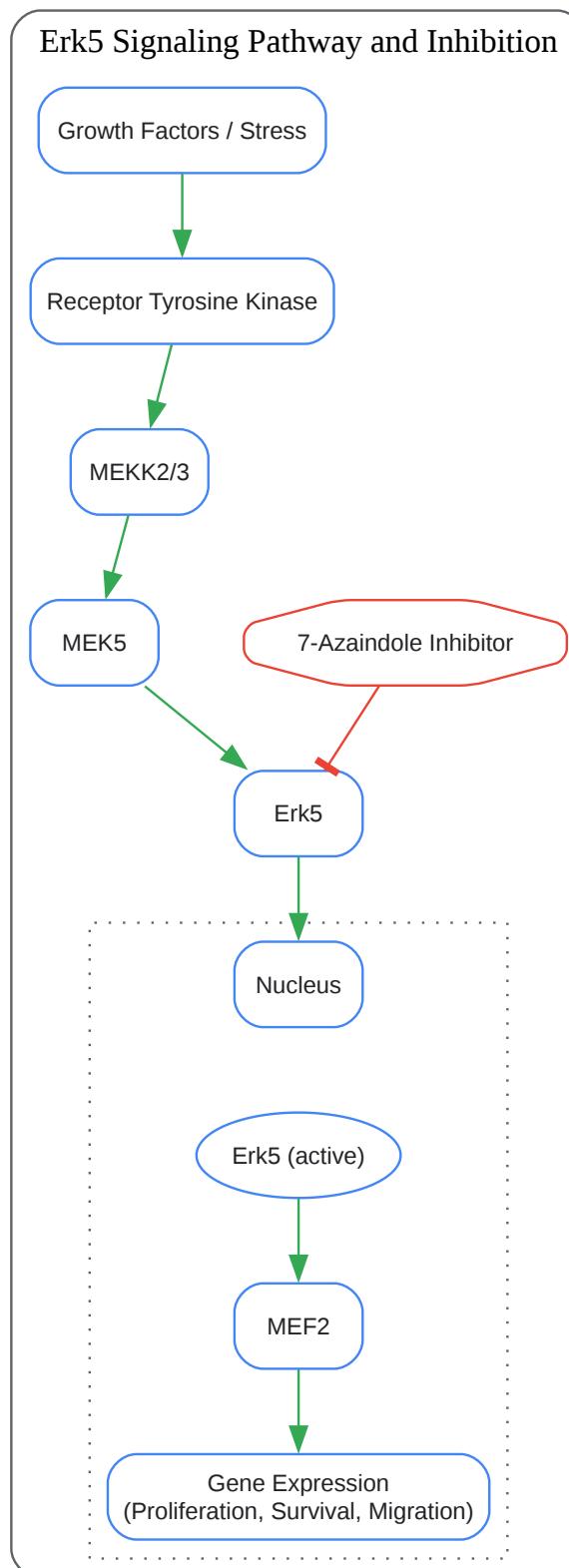
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Caption: A typical workflow for the HPLC analysis of a 7-azaindole derivative.

## Role in Signaling Pathways

7-Azaindole derivatives are known to be potent inhibitors of various protein kinases, playing a significant role in cancer research and therapy. One such important pathway is the Extracellular signal-regulated kinase 5 (Erk5) signaling pathway, which is crucial in cancer cell proliferation, migration, and survival.

The Erk5 pathway is a three-tiered mitogen-activated protein kinase (MAPK) cascade. It is initiated by upstream kinases MEKK2 or MEKK3, which phosphorylate and activate MEK5. Activated MEK5, in turn, phosphorylates and activates Erk5. Activated Erk5 can then translocate to the nucleus and phosphorylate various transcription factors, such as MEF2, leading to changes in gene expression that promote cancer progression. 7-Azaindole-based inhibitors can block the kinase activity of Erk5, thereby inhibiting these downstream effects.



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Caption: The Erk5 signaling pathway and the inhibitory action of 7-azaindole derivatives.

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